molecular formula C16H21N3O B2957084 1-cycloheptyl-3-(1H-indol-3-yl)urea CAS No. 941987-54-8

1-cycloheptyl-3-(1H-indol-3-yl)urea

Cat. No. B2957084
CAS RN: 941987-54-8
M. Wt: 271.364
InChI Key: JYHJMBCURLGKGJ-UHFFFAOYSA-N
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Description

Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

Indole derivatives can be synthesized using various methods. For instance, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones were synthesized by Michael addition of indole with α,β-unsaturated ketones in the presence of indium (III) sulphate .


Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, depending on the specific derivative. For example, the molecular formula of 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is C17H17N3O .


Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is a solid at room temperature, soluble in DMSO, and has a molecular weight of 279.34 .

Scientific Research Applications

Ag-Catalyzed Intramolecular Sequential Vicinal Diamination of Alkynes with Isocyanates

  • Findings : This study outlines a method for synthesizing indole-cyclic urea fused derivatives, which includes 1-cycloheptyl-3-(1H-indol-3-yl)urea. The process involves a double cyclization from aminophenyl propargyl alcohols using isocyanate as a urea precursor and an Ag(I) catalyst as an alkyne activating agent (Rajesh et al., 2017).

NHC-stabilized gold(I) complexes in Heterocyclization of 1-(o-ethynylaryl)ureas

  • Findings : The study explores the use of NHC-stabilized gold(I) complexes as catalysts in the cyclization of 1-(o-ethynylaryl)ureas to produce indoles and other derivatives. This process highlights the significance of this compound in the formation of these compounds (Gimeno et al., 2010).

Cyclohepta[b]indoles in Natural Products and Drug Design

  • Findings : The paper discusses the biological activities of compounds exhibiting the cyclohepta[b]indole structure, which includes this compound. This structure motif is prevalent in natural products and pharmaceuticals, showing a range of biological activities like inhibition of certain proteins and enzymes, anti-HIV activities, and more (Stempel & Gaich, 2016).

Fischer Indolization using Deep Eutectic Solvents

  • Findings : This research presents a method to prepare complex unnatural indole derivatives, including variants of this compound, using deep eutectic mixtures. It shows the potential for creating unique indole derivatives that might not be achievable through conventional methods (Kotha & Chakkapalli, 2017).

Mechanism of Action

Target of Action

1-Cycloheptyl-3-(1H-indol-3-yl)urea is a compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets in ways that modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels.

Safety and Hazards

Safety and hazards associated with indole derivatives can vary depending on the specific derivative. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea has hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, if inhaled, or if it causes eye irritation .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

1-cycloheptyl-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(18-12-7-3-1-2-4-8-12)19-15-11-17-14-10-6-5-9-13(14)15/h5-6,9-12,17H,1-4,7-8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHJMBCURLGKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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